molecular formula C23H27N3O6S B1261779 Cyamemazine tartrate CAS No. 93841-82-8

Cyamemazine tartrate

Cat. No. B1261779
CAS RN: 93841-82-8
M. Wt: 473.5 g/mol
InChI Key: OVSVMCBAXAWPTR-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyamemazine tartrate is a typical antipsychotic drug of the phenothiazine class used primarily in the treatment of schizophrenia and psychosis-associated anxiety . It behaves like an atypical antipsychotic due to its potent anxiolytic effects and lack of extrapyramidal side effects .


Synthesis Analysis

The synthesis of Cyamemazine involves the reaction of 2-cyanophenthiazine with 1-dimethylamino-2-methyl-3-chloropropane in the presence of a base and phase transfer catalyst in an organic solvent .


Molecular Structure Analysis

The molecular formula of Cyamemazine tartrate is C23H27N3O6S . The molecular weight is 473.540 . The structure includes a phenothiazine ring, which is common in antipsychotic drugs .


Chemical Reactions Analysis

Cyamemazine tartrate interacts with various receptors in the body. It has a unique profile of dopamine, α1-adrenergic, H1, and mACh receptor antagonism. It also produces potent blockade of several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT7 .

Scientific Research Applications

Analytical Method Development

  • Cyamemazine tartrate has been the focus of methodological studies in analytical chemistry. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) techniques have been developed for its estimation in bulk drugs and pharmaceutical dosage forms. These methods are valuable for quality control and ensure the accurate dosage of cyamemazine tartrate in medical applications (Firke, Patel, & Patil, 2017); (Katolkar & Jaiswal, 2022).

Pharmacological Investigations

  • Studies have investigated cyamemazine tartrate's pharmacological effects, particularly its role as an anxiolytic antipsychotic. Research has explored its efficacy in conditions like benzodiazepine withdrawal and alcohol withdrawal syndrome, highlighting its potential therapeutic applications (Lemoine et al., 2006); (Bourin, Dailly, & Hascöet, 2006).

Molecular and Cellular Research

  • There have been molecular and cellular studies on cyamemazine tartrate, such as its effects on human ether-à-go-go-related gene (hERG) channel expressed in cells, which is crucial for understanding its safety profile in terms of cardiac health (Crumb et al., 2006).

Mechanism of Action Studies

  • Research has also focused on understanding the mechanisms of cyamemazine tartrate's anxiolytic effects, particularly its antagonistic activity on specific serotonin receptors. These studies contribute to a better understanding of how cyamemazine tartrate works at the molecular level (Benyamina, Naassila, & Bourin, 2012).

Drug Interaction and Metabolism Studies

  • Investigations have been conducted on the interaction of cyamemazine tartrate with other drugs, such as its effects on the plasma concentrations of other antipsychotic drugs. These studies are crucial for safe and effective drug use in combination therapies (Lancelin et al., 2010).

Environmental and Safety Studies

  • There is research addressing the environmental impact and safety concerns of tartrazine, a component of cyamemazine tartrate. These studies provide insights into the broader implications of using such compounds (Khayyat, Essawy, Sorour, & Soffar, 2017).

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S.C4H6O6/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22;5-1(3(7)8)2(6)4(9)10/h4-10,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSVMCBAXAWPTR-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyamemazine tartrate

CAS RN

93841-82-8
Record name 10H-Phenothiazine-2-carbonitrile, 10-[3-(dimethylamino)-2-methylpropyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93841-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyamemazine tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-cyano-10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.090.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYAMEMAZINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZT3BE459
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyamemazine tartrate
Reactant of Route 2
Cyamemazine tartrate
Reactant of Route 3
Cyamemazine tartrate
Reactant of Route 4
Cyamemazine tartrate
Reactant of Route 5
Cyamemazine tartrate
Reactant of Route 6
Cyamemazine tartrate

Citations

For This Compound
16
Citations
S Muneer, HA Ahad… - Asian Journal of …, 2018 - indianjournals.com
… developed and validated for Cyamemazine tartrate in bulk and … The procedure well separated Cyamemazine tartrate and its … for the analysis of Cyamemazine Tartrate and its metabolites …
Number of citations: 1 www.indianjournals.com
A Vinukonda, KB Sekhar, S Muneer… - Asian Journal of …, 2019 - indianjournals.com
… for the quantification of cyamemazine tartrate in bulk and its … of cyamemazine tartrate in bulk and its dosage forms. … focused on the estimation of cyamemazine tartrate in bulk and its …
Number of citations: 3 www.indianjournals.com
SB Ganorkar, SS Kharat, SD Firke - core.ac.uk
… Cyamemazine Tartrate was supplied as generous gift sample. Water used for … present spectrophotometric analysis were solubility of Cyamemazine Tartrate in solvent systems, stability …
Number of citations: 3 core.ac.uk
M Lejoyeux, JC Mazière, L Mora, M Auclair… - Biological …, 1991 - psycnet.apa.org
… the effect of drugs with different clinical actions (3 sedative neuroleptics of the phenothiazine series and an anticholinergic agent: alimemazine tartrate, cyamemazine tartrate, …
Number of citations: 5 psycnet.apa.org
G Singh, TB Koerner, SB Godefroy… - Bioorganic & medicinal …, 2012 - Elsevier
… Synthesis of cyamemazine N-oxide (2): The first step of the reaction involved the addition of 0.5 mL of a NaOH solution (4 N) to a suspension of cyamemazine tartrate (0.646 g, 2 mmol) …
Number of citations: 16 www.sciencedirect.com
A Hameg, F Bayle, P Nuss, P Dupuis, RP Garay… - Biochemical …, 2003 - Elsevier
… Cyamemazine tartrate was provided by Aventis Pharma. All reference compounds and radioactive ligands (Table 1, Table 2) used in this investigation were purchased from usual …
Number of citations: 32 www.sciencedirect.com
MC Barc, C Depitre, G Corthier… - Antimicrobial agents …, 1992 - Am Soc Microbiol
In an attempt to understand more completely why patients treated with phenothiazines (chlorpromazine and cyamemazine), methotrexate, and certain antibiotics such as clindamycin …
Number of citations: 34 journals.asm.org
ATC Vet—QN05BA22 - Arch Gen Psychiatry, 1990 - drugfuture.com
… Doses are expressed in terms of the base; cyamemazine tartrate 36.6 mg is equivalent to about 25 mg of cyamemazine. Oral doses have ranged from 25 to 600 mg daily, depending on …
Number of citations: 2 www.drugfuture.com
PS Rao, TS Rao, BBV Sailaja… - Research Journal of …, 2023 - search.proquest.com
A new simple, rapid, accurate and stability indicating RP-HPLC method have been developed and validated for estimation of Pretomanid is an anti-bacterial agent in pharmaceutical …
Number of citations: 1 search.proquest.com
BG Saurabh - IJAPA, 2014
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.